5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino-

Description

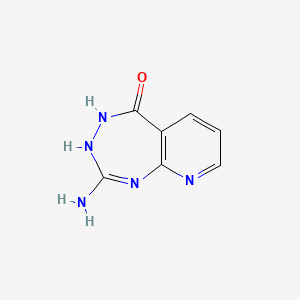

This compound is a fused heterocyclic system featuring a pyridine ring fused to a 1,3,4-triazepin-5-one scaffold. Key structural characteristics include:

- Core structure: A 7-membered triazepine ring (containing three nitrogen atoms) fused to a pyridine moiety.

- Substituents: A 2-amino group and partial saturation at the 3,4-positions (dihydro).

- Molecular formula: Presumed to be $ C8H7N_5O $ based on IUPAC naming conventions.

Properties

CAS No. |

120873-27-0 |

|---|---|

Molecular Formula |

C7H7N5O |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-amino-3,4-dihydropyrido[2,3-e][1,2,4]triazepin-5-one |

InChI |

InChI=1S/C7H7N5O/c8-7-10-5-4(2-1-3-9-5)6(13)11-12-7/h1-3H,(H,11,13)(H3,8,9,10,12) |

InChI Key |

RPMPHAQTRSNDFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(NNC2=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 1,3,4-Triazepines and Related Fused Systems

The synthesis of 1,3,4-triazepines, including fused derivatives like the pyrido-triazepinones, typically involves cyclization reactions of hydrazine or hydrazide derivatives with appropriate carbonyl or activated substrates. Key methods include:

- Cyclization of hydrazino carbothioamides or hydrazides with 1,3-dicarbonyl compounds or acrylates : This approach forms the triazepine ring by nucleophilic attack and ring closure under reflux conditions in solvents like propanol or acetonitrile.

- Heating of 1,3-dicarbonyl compounds with carbothioamides : This method yields triazepin-5(6H)-ones, which are structurally related to the target compound.

- One-pot multicomponent reactions : These involve the condensation of urea/thiourea derivatives with aldehydes and other nucleophiles, often catalyzed by acids or organocatalysts, to form fused heterocycles including triazepinones.

Specific Preparation Routes Relevant to 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one

While direct literature on the exact compound is limited, closely related fused triazepinones have been synthesized by:

- Condensation of 2-amino-substituted pyridine derivatives with hydrazine or hydrazide reagents , followed by cyclization under reflux in ethanol or other polar solvents.

- Use of ethyl orthoacetate with 2-amino-benzohydrazides to yield triazepin-5(4H)-ones, which are structurally analogous to the pyrido-fused triazepinone.

- Microwave-assisted synthesis : Microwave irradiation in solvents like DMF has been shown to accelerate cyclization reactions forming triazepine rings with improved yields and shorter reaction times.

Catalytic and Green Chemistry Approaches

- Hybrid catalysts and organocatalysts have been employed in multicomponent reactions to synthesize related fused heterocycles efficiently, with good selectivity and recyclability.

- Solvent-free or green solvent conditions have been explored to enhance sustainability in the synthesis of triazepine derivatives.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The formation of the triazepinone ring generally proceeds via nucleophilic attack of hydrazine or hydrazide nitrogen atoms on activated carbonyl or unsaturated substrates, followed by ring closure.

- In multicomponent reactions, intermediates such as imines or ureidyl complexes form initially, which then cyclize to the triazepinone scaffold.

- Microwave irradiation enhances reaction kinetics by rapid heating and may favor specific regioisomers or tautomers.

Summary of Research Findings

- The preparation of 5H-pyrido(2,3-e)(1,3,4)triazepin-5-one derivatives is well supported by methodologies developed for 1,2,4-triazepines and fused triazepinones.

- Conventional reflux methods in alcoholic or polar aprotic solvents remain standard, but microwave-assisted and catalytic one-pot methods offer improved efficiency.

- The use of hybrid catalysts and green chemistry principles is emerging as a promising direction for sustainable synthesis.

- Yields typically range from moderate to high (40-87%) depending on the method and substrates used.

- Structural analogs have been characterized extensively, confirming the feasibility of these synthetic routes for the target compound.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .

Scientific Research Applications

Anticonvulsant Properties

Research indicates that derivatives of 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one exhibit significant anticonvulsant activity. Studies have shown that these compounds can modulate voltage-gated sodium and calcium channels as well as enhance GABAergic transmission, which is crucial for their anticonvulsant effects. For instance:

- A study highlighted the performance of certain derivatives in animal models where they demonstrated higher efficacy compared to established anticonvulsants like valproic acid and ethosuximide .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Various studies have reported that triazepine derivatives can inhibit tumor growth through different mechanisms:

- Some compounds have been shown to induce apoptosis in cancer cells and inhibit angiogenesis .

- Notably, the incorporation of the triazepine ring into larger molecular frameworks has been linked to enhanced cytotoxicity against various cancer cell lines .

Analgesic Effects

In addition to its anticonvulsant and anticancer properties, 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one has demonstrated analgesic activity. The mechanism involves interaction with pain pathways in the central nervous system:

- Research has indicated that certain derivatives can effectively reduce pain responses in animal models, suggesting a potential role in pain management therapies .

Case Study 1: Anticonvulsant Efficacy

A series of experiments conducted on rodent models evaluated the anticonvulsant efficacy of synthesized derivatives of 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one. The results indicated a dose-dependent response with significant reductions in seizure frequency compared to control groups. The most effective derivatives were noted to have structural modifications that enhanced their interaction with neuronal receptors .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various triazepine derivatives against human cancer cell lines. The results showed that specific modifications at the nitrogen positions of the triazepine ring increased the compound's ability to induce apoptosis in cancer cells. The most promising candidates were further evaluated in vivo for their tumor-inhibitory effects .

Mechanism of Action

The mechanism of action of 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Pyrazolo-Triazine and Tetrazine Derivatives

Key Compounds :

- Pyrazolo[3,4-e]-1,2,4-triazines (e.g., 3-hydroxy-7-oxo-5,6-dihydropyrazolo-triazine) .

- Pyrazolo[3,4-e]-1,2,3,4-tetrazines .

Key Findings :

- Pyrazolo-triazines exhibit improved solubility due to hydroxyl or oxo groups, whereas the amino group in the target compound may enhance hydrogen-bonding interactions .

- Tetrazines generally show higher electrophilicity compared to triazepines, impacting their reactivity in click chemistry or agrochemical applications .

Pyrido-Azepine Derivatives

Key Compounds :

- 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one (CAS 61479-31-0) .

- 6,11-Dimethyl-5H-pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline .

Key Findings :

- Methyl substituents in pyrido-azepines (e.g., ) increase lipophilicity, whereas the amino group in the target compound may improve aqueous solubility.

Triazinone-Based Agrochemicals

Key Compounds :

- Pymetrozine (4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one) .

Key Findings :

- Pymetrozine’s triazinone core is critical for its insecticidal activity, suggesting that the triazepinone system in the target compound could be modified for similar applications.

Biological Activity

5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- is a heterocyclic compound that has garnered attention due to its potential biological activities. This article examines the compound's synthesis, biological activities, including antitumor and antimicrobial properties, and its mechanism of action based on diverse research findings.

Synthesis

The synthesis of 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one derivatives often involves cyclization reactions. For instance, the reaction of specific precursors with isothiocyanates or amidines under controlled conditions can yield various triazepine derivatives with different substituents that influence their biological properties .

Antitumor Activity

Numerous studies have reported the antitumor effects of compounds related to 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one. For example:

- In vitro Studies : Compounds derived from this triazepine exhibited significant cytotoxicity against various human cancer cell lines. A notable study demonstrated that certain derivatives inhibited tubulin polymerization effectively, leading to apoptosis in cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM against gastric adenocarcinoma (SGC-7901), cervical carcinoma (HeLa), and breast cancer (MCF-7) cells .

- Mechanism of Action : The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This interference leads to cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

The antimicrobial properties of 5H-Pyrido(2,3-e)(1,3,4)triazepin derivatives have also been explored:

- Activity Against Pathogens : Some derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL .

Case Studies

Q & A

Basic: What are the standard synthetic routes for 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one derivatives, and how can their purity be validated?

Methodological Answer:

Synthesis typically involves cyclocondensation reactions using heterocyclic precursors (e.g., pyrazole or pyridine derivatives) under reflux conditions with acetic anhydride or glacial acetic acid as solvents . Key steps include purification via recrystallization and chromatographic techniques. Purity validation requires HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm molecular integrity. Residual solvents should be quantified via GC-MS per ICH guidelines .

Advanced: How can researchers optimize reaction conditions to minimize by-products like triazinones in triazepinone synthesis?

Methodological Answer:

By-product formation (e.g., triazinones) can be mitigated by controlling reaction temperature (<80°C), stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to carbonyl precursor), and using catalysts like sodium acetate to enhance regioselectivity . Advanced monitoring via in-situ FTIR or LC-MS can identify intermediates, enabling real-time adjustments. Post-reaction, column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the target compound .

Basic: What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

Methodological Answer:

Core techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydro regions at δ 2.5–3.5 ppm) and carbon backbone.

- XRD : Resolves crystal packing and confirms fused-ring geometry.

- FTIR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

- High-resolution MS : Confirms molecular formula (e.g., C₆H₆N₄O via ESI+ ).

Advanced: How can computational modeling (e.g., DFT) resolve ambiguities in tautomeric forms observed in NMR spectra?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict tautomeric stability by comparing Gibbs free energies of keto-enol or amine-imine forms. NMR chemical shifts simulated via gauge-independent atomic orbital (GIAO) methods are matched with experimental data to identify dominant tautomers .

Basic: What preliminary assays are recommended to screen for biological activity?

Methodological Answer:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination).

- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria .

Advanced: How can researchers elucidate the mechanism of action for observed anticancer activity?

Methodological Answer:

- Molecular docking : Simulate binding interactions with targets (e.g., topoisomerase II) using AutoDock Vina.

- Flow cytometry : Assess apoptosis via Annexin V/PI staining.

- Western blotting : Quantify protein expression (e.g., Bcl-2, caspase-3) in treated vs. control cells .

Basic: How should stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- HPLC tracking : Monitor degradation products at 24/48/72-hour intervals. Stability is confirmed if >95% purity is retained under accelerated conditions .

Advanced: What strategies reconcile contradictory data on solubility and bioavailability across studies?

Methodological Answer:

- Meta-analysis : Systematically compare dissolution data (e.g., LogP values) from peer-reviewed studies, adjusting for variables like solvent polarity and particle size.

- Co-solvency studies : Test solubilization enhancers (e.g., PEG 400) via phase diagrams.

- In silico modeling : Use tools like SwissADME to predict absorption parameters .

Basic: What theoretical frameworks guide the design of analogs with improved binding affinity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with activity trends.

- Hammett plots : Quantify electronic effects of substituents on reactivity .

Advanced: How can multi-variable experimental designs (e.g., DoE) optimize synthesis and bioactivity simultaneously?

Methodological Answer:

A Design of Experiments (DoE) approach (e.g., Box-Behnken) tests variables like temperature, catalyst loading, and reaction time. Response surface methodology identifies optimal conditions maximizing yield (e.g., 85%) and bioactivity (e.g., IC₅₀ < 20 µM). Pareto charts rank factor significance .

Basic: What protocols ensure reproducibility in scaling up synthesis from milligram to gram scale?

Methodological Answer:

- Batch uniformity : Maintain stirring rate (>500 rpm) and heating uniformity (oil bath vs. microwave).

- Process Analytical Technology (PAT) : Use inline NIR spectroscopy to monitor reaction progression.

- Purification : Replace column chromatography with recrystallization in ethanol/water mixtures for scalability .

Advanced: How can researchers validate novel synthetic methodologies against existing literature?

Methodological Answer:

- Comparative kinetics : Determine rate constants (k) under standard conditions and compare with published data.

- Green chemistry metrics : Calculate E-factor and atom economy to benchmark sustainability .

Basic: What are the key considerations in selecting a stable isotope-labeled analog for tracer studies?

Methodological Answer:

- Isotope position : Labeling at metabolically inert sites (e.g., ¹⁵N in the triazepinone ring) minimizes isotopic exchange.

- Synthetic feasibility : Use H₂¹⁸O or ¹³C-enriched precursors in late-stage reactions to avoid isotopic dilution .

Advanced: How can cryo-EM or XFEL techniques resolve dynamic structural changes during ligand binding?

Methodological Answer:

- Time-resolved crystallography (XFEL) : Capture femtosecond-scale conformational shifts upon ligand interaction.

- Cryo-EM single-particle analysis : Reconstruct 3D density maps of the compound bound to large targets (e.g., ribosomes) at 2–3 Å resolution .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in bioassays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.